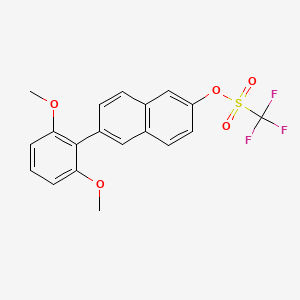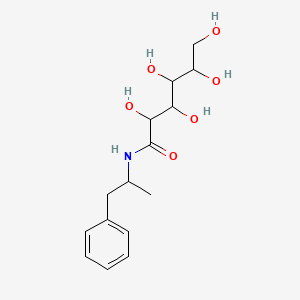![molecular formula C8H11N3O B13842748 2-(methoxymethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B13842748.png)
2-(methoxymethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(methoxymethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by a fused ring structure containing both pyrrole and pyrimidine moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methoxymethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrrole derivative with a suitable pyrimidine precursor in the presence of a base. The reaction is often carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
化学反应分析
Types of Reactions
2-(methoxymethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrrolo[3,4-d]pyrimidine oxides.
Reduction: Formation of reduced pyrrolo[3,4-d]pyrimidine derivatives.
Substitution: Formation of substituted pyrrolo[3,4-d]pyrimidine compounds.
科学研究应用
2-(methoxymethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine has been explored for various scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors and other therapeutic agents.
Materials Science: It can be used in the synthesis of novel materials with unique electronic properties.
Industry: The compound’s derivatives are used in the development of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 2-(methoxymethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit kinase activity by binding to the ATP-binding site of the enzyme. This binding disrupts the enzyme’s function, leading to downstream effects on cellular signaling pathways . The compound’s structure allows it to interact with various proteins and enzymes, making it a versatile tool in biochemical research .
相似化合物的比较
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: Another fused heterocyclic compound with similar structural features.
Pyrido[2,3-d]pyrimidine: Shares the pyrimidine core but with different ring fusion.
Quinazoline: A fused ring system with applications in medicinal chemistry.
Uniqueness
2-(methoxymethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is unique due to its specific methoxymethyl substitution, which can influence its reactivity and binding properties. This substitution can enhance its solubility and bioavailability, making it a valuable compound in drug development .
属性
分子式 |
C8H11N3O |
|---|---|
分子量 |
165.19 g/mol |
IUPAC 名称 |
2-(methoxymethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C8H11N3O/c1-12-5-8-10-3-6-2-9-4-7(6)11-8/h3,9H,2,4-5H2,1H3 |
InChI 键 |
ABVGJMLELSTUTH-UHFFFAOYSA-N |
规范 SMILES |
COCC1=NC=C2CNCC2=N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![ethyl 3-hydroxy-2-[[(2S)-1-hydroxypropan-2-yl]iminomethyl]-3-(2,3,4-trifluorophenyl)prop-2-enoate](/img/structure/B13842678.png)



![3-(tert-Butoxy)benzo[d]isothiazole](/img/structure/B13842698.png)
![4-[Bis[(1,1-dimethylethoxy)carbonyl]aminobut-2-enoic Acid Ethyl Ester](/img/structure/B13842704.png)






